molecular formula C12H21CaO12+ B046901 Calcium lactobionate CAS No. 110638-68-1

Calcium lactobionate

Cat. No.: B046901
CAS No.: 110638-68-1
M. Wt: 397.37 g/mol
InChI Key: NPOCJVVCDUFRAS-WWNCWODVSA-M
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Description

Calcium lactobionate is a calcium salt of lactobionic acid, a disaccharide formed from gluconic acid and galactose. It is known for its high solubility in water and its use in various industrial and medical applications. This compound is particularly valued for its antioxidant, chelating, and moisturizing properties .

Mechanism of Action

Target of Action

Calcium lactobionate dihydrate primarily targets the nervous, muscular, and skeletal systems . It plays a crucial role in maintaining cell membrane and capillary permeability . It also acts as an activator in the transmission of nerve impulses and contraction of cardiac, skeletal, and smooth muscle .

Mode of Action

In the body, this compound dihydrate dissociates into calcium cations and lactobionic acid anions . The calcium ions are essential for bone formation and blood coagulation . Lactobionic acid, on the other hand, serves as an energy source by acting as an intermediate in metabolic pathways .

Biochemical Pathways

The biochemical pathways affected by this compound dihydrate are primarily related to calcium homeostasis and energy metabolism. Calcium ions play a vital role in various cellular processes, including signal transduction, muscle contraction, and maintaining the integrity of cell membranes . Lactobionic acid participates in gluconeogenesis, a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates .

Result of Action

The primary result of this compound dihydrate’s action is the prevention or treatment of conditions caused by low calcium levels such as bone loss (osteoporosis), weak bones (osteomalacia/rickets), decreased activity of the parathyroid gland (hypoparathyroidism), and a certain muscle disease (latent tetany) . It may also be used in certain patients to ensure they are getting enough calcium .

Action Environment

The action of this compound dihydrate can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the compound . Additionally, the compound’s stability may be affected by storage conditions. It is recommended to preserve the compound in well-closed containers .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium lactobionate can be synthesized through the oxidation of lactose using bromine water in the presence of barium carbonate. The resulting lactobionic acid is then neutralized with calcium carbonate to form this compound . Another method involves the electrolytic oxidation of lactose in the presence of calcium bromide and calcium carbonate .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using microorganisms such as Pseudomonas taetrolens. The fermentation broth is treated with calcium carbonate to neutralize the acid and precipitate this compound . The product is then purified using ion-exchange chromatography and ethanol precipitation .

Chemical Reactions Analysis

Types of Reactions

Calcium lactobionate primarily undergoes oxidation reactions. It can be oxidized to form lactobionic acid, which can further react to form lactobionolactone .

Common Reagents and Conditions

    Oxidation: Bromine water, calcium carbonate

    Neutralization: Calcium carbonate

    Fermentation: , calcium carbonate

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high solubility in water and its multifunctional properties as a chelating agent, antioxidant, and moisturizer. Its ability to form stable complexes with metal ions makes it particularly valuable in medical and industrial applications .

Properties

CAS No.

110638-68-1

Molecular Formula

C12H21CaO12+

Molecular Weight

397.37 g/mol

IUPAC Name

calcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate

InChI

InChI=1S/C12H22O12.Ca/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;/h3-10,12-20H,1-2H2,(H,21,22);/q;+2/p-1/t3-,4-,5+,6+,7-,8-,9-,10-,12+;/m1./s1

InChI Key

NPOCJVVCDUFRAS-WWNCWODVSA-M

SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Ca+2]

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Ca+2]

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2]

Key on ui other cas no.

110638-68-1

Pictograms

Irritant

Related CAS

5001-51-4 (calcium salt[2:1])
110638-68-1 (calcium salt/solvate)
12569-38-9 (calcium glubionate salt/solvate)
129388-07-4 (levdobutamine salt/solvate)
135326-55-5 (clarithromycin salt/solvate)
305831-47-4 (azithromycin salt/solvate)
33659-28-8 (calcium bromo salt/solvate)
3847-29-8 (erythromycin salt/solvate)
69313-67-3 (potassium salt/solvate)
97635-31-9 (calcium glubionate salt/solvate)

Synonyms

4-O-β-D-Galactopyranosyl-D-gluconic acid Calcium Salt (2:1) Dihydrate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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